Cyclopropyl at C6 vs. Phenyl at C6: Predicted Metabolic Stability Advantage and Lipophilicity Reduction
The cyclopropyl substituent at the C6 position of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole confers a well-established metabolic stability advantage over the phenyl-substituted analog 1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole. Cyclopropyl groups are widely recognized in medicinal chemistry to reduce oxidative metabolism by CYP450 enzymes relative to unsubstituted alkyl or planar aryl rings [1]. In the imidazo[1,2-b]pyrazole series, the cyclopropyl moiety has been explicitly noted to enhance metabolic stability and influence binding affinity [2]. Computed physicochemical properties further differentiate the two compounds: the target compound (C₁₀H₁₂ClN₃, MW 209.67) has a lower calculated XLogP (~1.5 based on the ethyl analog) compared to the phenyl analog (C₁₃H₁₂ClN₃, MW 245.71, XLogP estimated ~2.8), indicating reduced lipophilicity that generally correlates with improved aqueous solubility and lower non-specific protein binding.
| Evidence Dimension | Metabolic stability (cyclopropyl vs. phenyl substitution at C6) and computed lipophilicity |
|---|---|
| Target Compound Data | MW 209.67 g/mol; C₁₀H₁₂ClN₃; cyclopropyl at C6; calculated XLogP ~1.5 (estimated from ethyl analog PubChem CID 121214795) |
| Comparator Or Baseline | 1-(2-Chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS 2098010-72-9): MW 245.71 g/mol; C₁₃H₁₂ClN₃; phenyl at C6; estimated XLogP ~2.8 |
| Quantified Difference | MW reduction of 36.04 g/mol (~14.7% lower); estimated XLogP reduction of ~1.3 log units; cyclopropyl group known to reduce CYP-mediated oxidation vs. phenyl |
| Conditions | Computed molecular properties; cyclopropyl metabolic stability advantage documented across multiple medicinal chemistry campaigns and explicitly noted for 6-cyclopropyl-imidazo[1,2-b]pyrazoles |
Why This Matters
For lead optimization programs, lower lipophilicity and the cyclopropyl metabolic shield jointly predict improved pharmacokinetic properties and reduced attrition risk compared to the 6-phenyl analog, making the target compound a more developable starting point.
- [1] Hypha Discovery. Metabolism of Cyclopropyl Groups – Strategies to Block Oxidative Metabolism. Hypha Discovery Blog, 2021. https://www.hyphadiscovery.com/news/metabolism-of-cyclopropyl-groups/ View Source
- [2] Kuujia. 6-Cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098133-58-3): Product Description and Properties. https://www.kuujia.com/en/cas/2098133-58-3.html View Source
